molecular formula C8H8F3NO2 B2779706 2-Methoxy-4-(trifluoromethoxy)aniline CAS No. 131395-23-8

2-Methoxy-4-(trifluoromethoxy)aniline

Cat. No.: B2779706
CAS No.: 131395-23-8
M. Wt: 207.152
InChI Key: UHSZMPDNKZEQRZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethoxy)aniline typically involves the reaction of 2-methoxyaniline with trifluoromethoxy-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 2-methoxyaniline reacts with trifluoromethoxybenzene under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSZMPDNKZEQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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